Methyl 3-methyl-2-nitrobenzoate
Overview
Description
Methyl 3-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process involves the reaction of methyl 3-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the nitration process is scaled up using similar reagents and conditions. The reaction mixture is carefully monitored to ensure the safety and efficiency of the process. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group
Major Products Formed
Reduction: Methyl 3-methyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-2-nitrobenzoic acid
Scientific Research Applications
Methyl 3-methyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-nitrobenzoate involves its reactivity due to the presence of the nitro and ester groups. The nitro group is an electron-withdrawing group, which makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 2-nitrobenzoate
Uniqueness
Methyl 3-methyl-2-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDBIXFFZVJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063933 | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-82-9 | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5471-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5471-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-nitrobenzoesäuremethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3-METHYL-2-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XCE2UHV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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